Cas no 2812-37-5 ((2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid)

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic
acid structure
2812-37-5 structure
Product Name:(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid
CAS No:2812-37-5
MF:C6H13NO3
MW:147.172322034836
CID:6527223
PubChem ID:45088165
Update Time:2025-07-25

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid
    • Allothreonine, N,N-dimethyl- (7CI,9CI)
    • Dimethyl-L-allothreonine
    • Inchi: 1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1
    • InChI Key: CIVVRPHZRYVSCF-WHFBIAKZSA-N
    • SMILES: C(O)(=O)[C@H]([C@@H](O)C)N(C)C

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • Density: 1.152±0.06 g/cm3(Predicted)
  • Melting Point: 129 °C
  • Boiling Point: 265.7±30.0 °C(Predicted)
  • pka: 2.21±0.18(Predicted)

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(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid Related Literature

Additional information on (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid

Introduction to (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic Acid (CAS No. 2812-37-5)

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid, identified by its CAS number 2812-37-5, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, with its unique stereochemical configuration, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid features a hydroxy group at the third carbon atom and a dimethylamino group at the second carbon atom. This specific arrangement contributes to its distinct chemical properties, making it a valuable building block for synthetic chemistry and drug design. The stereochemistry of this compound is particularly intriguing, as the presence of both S-configurations at the chiral centers enhances its biological activity and specificity.

In recent years, there has been a growing interest in chiral amino acid derivatives due to their role in modulating biological pathways and their potential as pharmacological intermediates. Research has demonstrated that such compounds can exhibit high selectivity for biological targets, leading to more effective and less toxic therapeutic interventions. The (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid molecule is no exception, with studies suggesting its utility in the development of drugs targeting neurological disorders, metabolic diseases, and inflammatory conditions.

One of the most compelling aspects of (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid is its potential as a scaffold for drug discovery. Its structural features allow for modifications at various positions, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer metabolism and as modulators of neurotransmitter systems.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid interacts with biological targets. These studies have revealed that the compound can bind to specific pockets on enzymes and receptors with high affinity, suggesting its potential as a lead compound for drug development. Additionally, the use of high-throughput screening techniques has identified novel derivatives with enhanced bioactivity and reduced side effects.

The synthesis of enantiomerically pure forms of (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid remains a challenge due to the complexity of its stereochemistry. However, recent innovations in asymmetric synthesis have made significant strides in addressing this issue. These advancements have enabled the production of large quantities of high-purity material, which is essential for preclinical and clinical studies.

In clinical research, (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid has been investigated for its potential therapeutic effects in various diseases. Preliminary studies have shown promising results in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with key neurotransmitter systems makes it an attractive candidate for these conditions.

The role of chiral amino acid derivatives in modulating inflammation has also been extensively studied. Research indicates that compounds like (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid can inhibit pro-inflammatory cytokines and enhance anti-inflammatory pathways. This has led to their exploration as potential treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The future prospects for (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid are vast and exciting. As our understanding of biological systems continues to evolve, so too will our ability to harness the potential of this compound. With ongoing research focusing on optimizing its synthesis and exploring new therapeutic applications, it is likely that this molecule will play an increasingly important role in medicine and biotechnology.

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